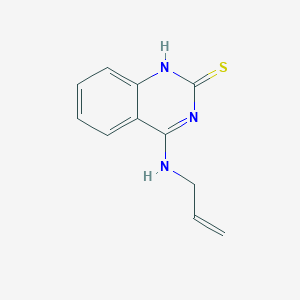

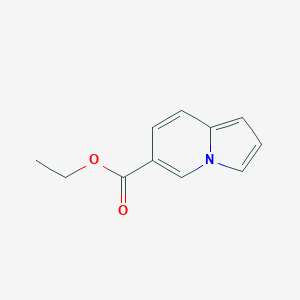

Ethyl indolizine-6-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

Several synthetic methods have been explored for the preparation of ethyl indolizine-6-carboxylate. Notably, an enantioselective Friedel–Crafts reaction of cyclic α-diaryl N-acyl imines with indolizines catalyzed by chiral spirocyclic phosphoric acid has been developed. This asymmetric transformation proceeds smoothly to afford α-tetrasubstituted (1-indolizinyl) (diaryl)methanamines in good yields with high enantioselectivity under mild conditions .

Applications De Recherche Scientifique

Hemodynamic Properties and Antiadrenergic Effects

One study discusses the hemodynamic and non-competitive antiadrenergic properties of a benzoyl-indolizine derivative, which demonstrated a marked decrease in heart rate and a transient reduction in blood pressure in anesthetized dogs. This substance, similar to amiodarone, could be potentially valuable for the long-term treatment of angina pectoris due to its ability to increase coronary arterial blood flow without impairing cardiac function (Charlier, Richard, & Bauthier, 1977).

Pharmacological Importance and Biological Activities

Indolizines, including derivatives of ethyl indolizine-6-carboxylate, have shown a wide range of pharmacological importance. A review highlighted their significant roles in anticancer, anti-HIV-1, anti-inflammatory, antimicrobial, anti-tubercular, and antiproliferative activities. These compounds are critical in drug discovery efforts, with a focus on understanding their structure-activity relationships to optimize therapeutic activities (Dawood & Abbas, 2020).

Synthetic Approaches and Biological Activities

Recent progress in synthetic methods for indolizines and their potential biological activities has been reviewed, highlighting antimicrobial, antioxidant, anti-inflammatory, and enzymes inhibition activities among others. This underscores the versatility of indolizines in drug development and the continuous innovation in their synthesis for medicinal applications (Singh & Mmatli, 2011).

Radical Cyclization and Cross-Coupling for Synthesis

Radical-induced synthetic approaches for indolizines, including ethyl indolizine-6-carboxylate derivatives, have garnered interest due to their efficiency in heterocycle construction and high atom- and step-economy. These methods provide new avenues for creating diverse indolizine compounds with potential biological applications (Hui et al., 2021).

Protective Effects and Medicinal Applications

Research on Dendrobium crepidatum, containing indolizine-type alkaloids, demonstrated protective effects against LPS-induced acute lung injury in mice, highlighting the therapeutic potential of these compounds. The study isolated new indolizine-type compounds, further indicating the medicinal relevance of indolizine derivatives in treating inflammatory conditions (Hu et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

ethyl indolizine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)9-5-6-10-4-3-7-12(10)8-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBMCHDDNXBKSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626514 | |

| Record name | Ethyl indolizine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl indolizine-6-carboxylate | |

CAS RN |

66182-01-2 | |

| Record name | Ethyl indolizine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.